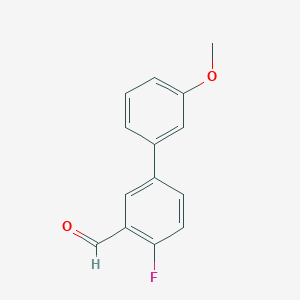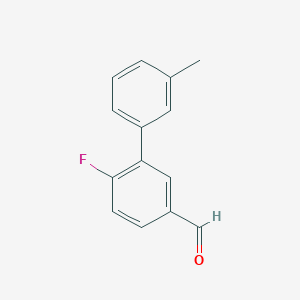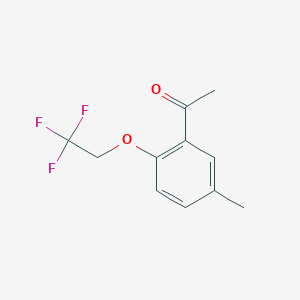
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:
Electrophilic Aromatic Substitution (EAS): This involves the reaction of 4-methoxybenzaldehyde with trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Nucleophilic Substitution: Another method involves the reaction of 4-methoxybenzaldehyde with trifluoroethyl chloride in the presence of a base, such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反応の分析
Types of Reactions: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Trifluoroethyl chloride (CF₃CH₂Cl) with potassium carbonate (K₂CO₃) in acetone.
Major Products Formed:
Oxidation: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
科学的研究の応用
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.
類似化合物との比較
4-Methoxybenzaldehyde: Similar structure but lacks the trifluoroethoxy group.
2,2,2-Trifluoroethanol: Similar functional group but lacks the benzene ring.
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: Oxidized form of the compound.
Uniqueness: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to its combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties compared to its analogs.
特性
IUPAC Name |
4-methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-3-2-7(5-14)9(4-8)16-6-10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYTEPBZVZVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7860195.png)
![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)









![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)
